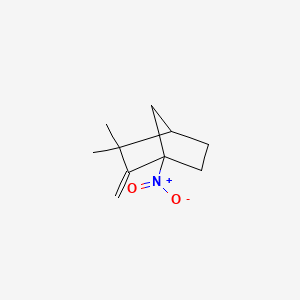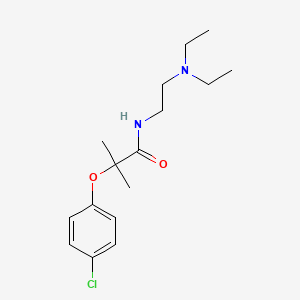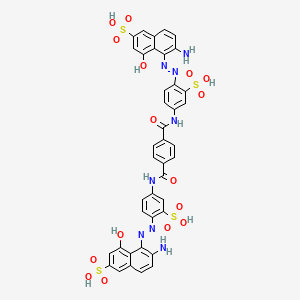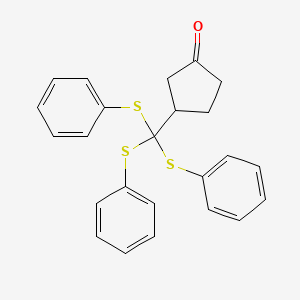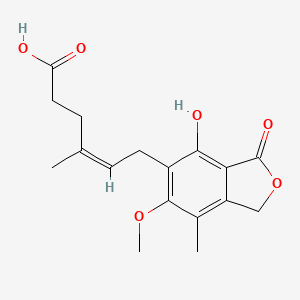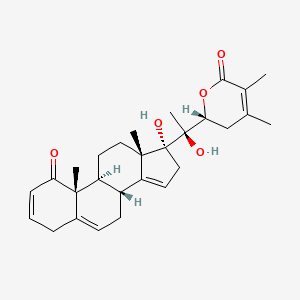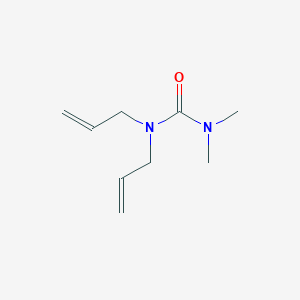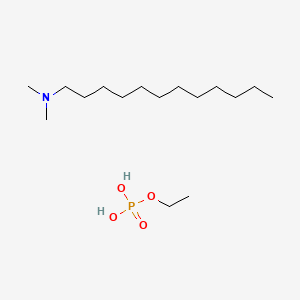
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate: is a chemical compound that combines the properties of an amine and a phosphate ester The amine component, N,N-dimethyldodecan-1-amine, is a tertiary amine with a long alkyl chain, while the phosphate component, ethyl dihydrogen phosphate, is an ester of phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyldodecan-1-amine typically involves the alkylation of dodecylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction can be represented as follows:
C12H25NH2+2CH3I→C12H25N(CH3)2+2HI
For the preparation of ethyl dihydrogen phosphate, ethanol is reacted with phosphoric acid under controlled conditions:
C2H5OH+H3PO4→C2H5H2PO4+H2O
Industrial Production Methods
Industrial production of N,N-dimethyldodecan-1-amine involves large-scale alkylation processes using continuous reactors to ensure efficient mixing and reaction control. Ethyl dihydrogen phosphate is produced through esterification processes in batch or continuous reactors, with careful control of temperature and pH to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-dimethyldodecan-1-amine can undergo oxidation to form N-oxide derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: Ethyl dihydrogen phosphate can be hydrolyzed to phosphoric acid and ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ethyl dihydrogen phosphate.
Major Products Formed
Oxidation: N,N-dimethyldodecan-1-amine N-oxide.
Substitution: Various alkyl or acyl derivatives of N,N-dimethyldodecan-1-amine.
Hydrolysis: Phosphoric acid and ethanol.
Scientific Research Applications
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, personal care products, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate involves its interaction with biological membranes and proteins. The long alkyl chain of the amine component allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The phosphate ester can participate in phosphorylation reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyldecan-1-amine: Similar structure but with a shorter alkyl chain.
N,N-dimethyltetradecan-1-amine: Similar structure but with a longer alkyl chain.
Methyl dihydrogen phosphate: Similar phosphate ester but with a methyl group instead of an ethyl group.
Uniqueness
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate is unique due to its specific combination of a long-chain tertiary amine and a phosphate ester. This combination imparts unique properties, such as enhanced surfactant activity and potential biological activity, making it valuable in various applications.
Properties
CAS No. |
68459-94-9 |
|---|---|
Molecular Formula |
C16H38NO4P |
Molecular Weight |
339.45 g/mol |
IUPAC Name |
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31N.C2H7O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-2-6-7(3,4)5/h4-14H2,1-3H3;2H2,1H3,(H2,3,4,5) |
InChI Key |
GTURAICSVKMGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


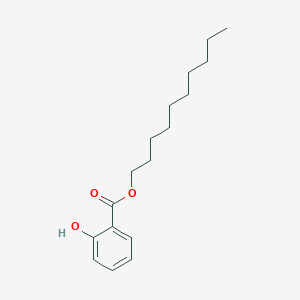
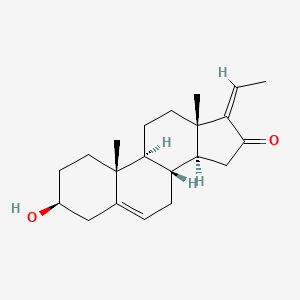

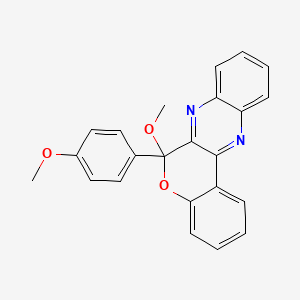

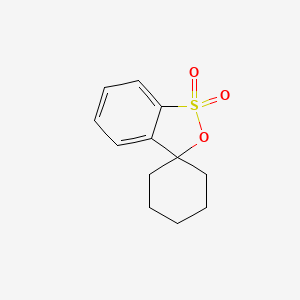
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
